molecular formula C17H20N2O3 B1386635 N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide CAS No. 1020054-80-1

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide

Cat. No.: B1386635
CAS No.: 1020054-80-1
M. Wt: 300.35 g/mol
InChI Key: WTLBRTNKEQTJBJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide is a chemical compound of interest in infectious disease research, particularly for investigating novel anti-virulence strategies. This compound belongs to the phenoxyacetamide class, which has been identified as a promising scaffold for inhibiting the Type III Secretion System (T3SS), a key virulence factor in Gram-negative pathogens like Pseudomonas aeruginosa . The T3SS is not essential for bacterial growth but plays a critical role in establishing and disseminating infections by directly injecting effector toxins into host cells, neutralizing the innate immune response . Inhibitors of this system do not exert selective pressure for traditional antibiotic resistance, making them a valuable tool for probing pathogenicity mechanisms. Research into phenoxyacetamides suggests they may act by specifically targeting the T3SS needle protein, thereby blocking the secretion and translocation of bacterial effector proteins without affecting bacterial viability . This mechanism provides a powerful approach for dissecting host-pathogen interactions and offers a potential pathway for developing therapeutic agents that work alongside conventional antibiotics. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-5-4-6-14(9-11)22-12(2)17(20)19-15-10-13(18)7-8-16(15)21-3/h4-10,12H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLBRTNKEQTJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide, a compound with the molecular formula C17H20N2O3, has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol
  • Structure : The compound features an amide functional group linked to an amino-substituted methoxyphenyl and a phenoxy group, which may contribute to its biological activity.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown efficacy in inhibiting various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA-431 (epidermoid carcinoma)<10Induces apoptosis via Bcl-2 inhibition
Compound BJurkat (T-cell leukemia)<15Disrupts mitochondrial membrane potential
This compoundTBDTBDTBD

The exact IC50 values and mechanisms for this compound remain to be elucidated through further research.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may function as a selective inhibitor of certain anti-apoptotic proteins, similar to other compounds in its class, which could lead to increased apoptosis in cancer cells.

Antioxidant Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may possess antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and disease progression.

In Vitro Studies

In vitro studies conducted on related compounds have shown promising results regarding their cytotoxic effects on cancer cell lines. For example, a study highlighted that certain analogs exhibited potent inhibitory effects on cell growth and induced apoptosis through mitochondrial pathways. These findings provide a foundation for exploring the biological activity of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide (sc-330263)
  • Structural Difference: The phenoxy group has a para-tert-butyl substituent instead of 3-methyl.
  • This compound is used in structure-activity relationship (SAR) studies to evaluate the role of substituent size .
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide (CAS 1020055-19-9)
  • Structural Difference: A chlorine atom replaces the methyl group at the ortho position of the phenoxy ring.
  • The molecular weight (320.77 g/mol) is slightly higher than the target compound, which may affect solubility and metabolic stability .

Fluorinated Analogues

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide
  • Structural Difference : Fluorine replaces the methoxy group at the 2-position of the aniline ring.
  • Impact: Fluorine’s electronegativity enhances metabolic stability and binding affinity through polar interactions. The 2-methoxyphenoxy group may improve solubility compared to 3-methylphenoxy .
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS 1020056-48-7)
  • Structural Difference: Dichlorophenoxy substituents at the 2- and 4-positions.
  • Impact : Increased lipophilicity (logP ~3.5) due to chlorine atoms, which may enhance tissue penetration but reduce aqueous solubility. This compound is used to study halogen effects on target engagement .

Heterocyclic Modifications

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
  • Structural Difference: A triazole ring replaces the phenoxy group.
  • The chloro substituent on the aniline ring alters electronic properties compared to the amino group .
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-methylphenyl)propanamide
  • Structural Difference: An oxadiazole ring with a sulfanyl linkage replaces the phenoxy group.
  • Impact : Oxadiazole acts as a bioisostere for esters/amides, improving metabolic stability. The 4-methoxyphenyl group enhances π-π interactions in hydrophobic pockets .

Naproxen-Derived Analogues

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structural Difference: A naphthalene moiety (from naproxen) and an indole-ethyl group replace the 5-amino-2-methoxyphenyl and phenoxy groups.

Key Research Findings and Data Tables

Table 1: Physicochemical and Structural Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents logP* Key Applications
Target Compound ~305.3 3-Methylphenoxy, 5-amino-2-MeO ~2.8 SAR studies, enzyme inhibition
sc-330263 ~335.4 4-tert-Butylphenoxy ~3.5 Lipophilicity optimization
CAS 1020055-19-9 320.77 2-Chlorophenoxy ~3.2 Electronic effects analysis
CAS 1020056-48-7 343.18 2,4-Dichlorophenoxy ~4.0 Tissue penetration studies

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide?

The compound can be synthesized via a coupling reaction between 5-amino-2-methoxyaniline and a substituted propanoyl chloride derivative. A typical protocol involves:

  • Reacting 5-amino-2-methoxyaniline with 2-(3-methylphenoxy)propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification via column chromatography or recrystallization to isolate the product.
  • Confirmation of structure using 1^1H NMR and mass spectrometry (MS) .

How should researchers characterize the compound’s purity and structural integrity?

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
    • 1^1H/13^{13}C NMR to confirm substituent positions and integration ratios.
    • High-resolution MS (HRMS) for molecular weight validation.
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria to determine minimal inhibitory concentrations (MICs) .
  • Enzyme Inhibition : Screen against target enzymes (e.g., FabI for antibacterial activity) using spectrophotometric assays .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation : Modify the methoxy group (e.g., replace with halogen or alkyl groups) and the phenoxy moiety (e.g., introduce electron-withdrawing groups) .
  • Activity Metrics : Compare IC50_{50} or MIC values across derivatives. For example, halogenation at the phenyl ring (e.g., chloro or fluoro) often enhances antibacterial potency .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like TRPV1 or FabI .

What crystallographic methods resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, ensuring R-factor < 5% .
  • Key Parameters : Monitor bond lengths (e.g., C-N in the amide group: ~1.32 Å) and torsion angles to validate stereochemistry .

How should researchers address contradictory bioactivity data across studies?

  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and cell lines.
  • Data Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl)propanamide derivatives ).
  • Statistical Analysis : Apply ANOVA to identify significant variations in MIC or IC50_{50} values .

What computational tools predict physicochemical properties relevant to drug development?

  • Lipophilicity : Calculate logP using ChemAxon or Molinspiration.
  • Solubility : Estimate logS via QikProp (e.g., target > -4 for oral bioavailability) .
  • Pharmacokinetics : Use SwissADME to predict absorption, metabolism, and toxicity .

Methodological Tables

Table 1. Example SAR Data for Propanamide Derivatives

DerivativeSubstituent (R)MIC (B. subtilis, µg/ml)Target Enzyme IC50_{50} (nM)
2d5-bromo-2-hydroxy1.95FabI: 12.3
2j2,4-dichloro1.95FabI: 10.8
TRPV1-433-fluoro-4-methylsulfonamideN/ATRPV1: 0.7

Table 2. Key Computational Parameters

PropertyToolTarget ValueReference
logPChemAxon3.2–3.8
pKaMarvinSuite~10.8 (amine)
Polar Surface AreaSwissADME<90 Ų

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide

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